![molecular formula C16H20N6 B5817260 4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5817260.png)
4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline, also known as CGS 15943, is a potent and selective adenosine receptor antagonist. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
作用機序
4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline 15943 is a selective antagonist of the adenosine receptor, which plays a crucial role in various physiological processes, including neurotransmission, inflammation, and immune response. By blocking the adenosine receptor, 4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline 15943 inhibits the downstream signaling pathways, leading to a reduction in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline 15943 has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. It has also been shown to improve cardiac function and reduce ischemia-reperfusion injury. Additionally, it has been shown to have neuroprotective effects in neurodegenerative disorders.
実験室実験の利点と制限
4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline 15943 has several advantages for lab experiments, including its high potency and selectivity for the adenosine receptor. However, its solubility and stability can be a limitation in some experiments. Additionally, its potential toxicity and side effects should be carefully considered when designing experiments.
将来の方向性
There are several future directions for research on 4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline 15943. One potential area of research is the development of novel analogs with improved potency, selectivity, and pharmacokinetic properties. Another area of research is the identification of new therapeutic applications for 4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline 15943, including its potential use in immunotherapy and gene therapy. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline 15943 and its potential side effects.
合成法
The synthesis of 4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline 15943 involves the reaction of 2-chloro-3-nitroquinoxaline with ethyl piperazine and 1-methyl-1H-[1,2,4]triazole-3-carboxylic acid in the presence of a base. The resulting intermediate is then reduced to yield 4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline 15943. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline 15943 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth and proliferation of cancer cells by blocking the adenosine receptor signaling pathway. In neurodegenerative disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, it has been shown to improve cardiac function and reduce ischemia-reperfusion injury.
特性
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-3-20-8-10-21(11-9-20)15-16-19-18-12(2)22(16)14-7-5-4-6-13(14)17-15/h4-7H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZACUYIQRBPZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。